molecular formula C24H19BrN2O B11254441 2-(4-Bromobenzoyl)-1-phenyl-1H,2H,3H,4H,9H-pyrido[3,4-B]indole CAS No. 571153-21-4

2-(4-Bromobenzoyl)-1-phenyl-1H,2H,3H,4H,9H-pyrido[3,4-B]indole

Cat. No.: B11254441
CAS No.: 571153-21-4
M. Wt: 431.3 g/mol
InChI Key: XPOLQVHFIKXOQF-UHFFFAOYSA-N
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Description

2-(4-Bromobenzoyl)-1-phenyl-1H,2H,3H,4H,9H-pyrido[3,4-B]indole is a complex organic compound that belongs to the class of heterocyclic compounds known as indoles. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, in particular, features a bromobenzoyl group and a phenyl group attached to a pyridoindole scaffold, making it a molecule of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzoyl)-1-phenyl-1H,2H,3H,4H,9H-pyrido[3,4-B]indole can be achieved through a multi-step process involving the formation of the indole core followed by functionalization. One common method involves the halogenation of 7-(4-bromobenzoyl)indole in tetrahydrofuran in the presence of an acid to produce 3,3-dihalogen-7-(4-bromobenzoyl)-1,3-dihydro-2H-indole-2-ketone. This intermediate is then subjected to a reduction reaction in tetrahydrofuran under the action of acetic acid and zinc powder to yield the desired compound .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction rates and efficiency. This method involves the use of low-power microwave irradiation in the presence of potassium carbonate as a base, which provides an eco-friendly and efficient approach to synthesizing indole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzoyl)-1-phenyl-1H,2H,3H,4H,9H-pyrido[3,4-B]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromobenzoyl group.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Zinc powder and acetic acid are commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as amines or thiols .

Scientific Research Applications

2-(4-Bromobenzoyl)-1-phenyl-1H,2H,3H,4H,9H-pyrido[3,4-B]indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzoyl)-1-phenyl-1H,2H,3H,4H,9H-pyrido[3,4-B]indole involves its interaction with specific molecular targets and pathways. The indole scaffold allows the compound to bind with high affinity to multiple receptors, which can modulate various biological processes. For example, it may inhibit specific enzymes or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone
  • 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
  • 2,7-Dimethyl-3,4-dihydro-1H-pyrrolo[3,4-b]indole

Uniqueness

2-(4-Bromobenzoyl)-1-phenyl-1H,2H,3H,4H,9H-pyrido[3,4-B]indole is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .

Properties

CAS No.

571153-21-4

Molecular Formula

C24H19BrN2O

Molecular Weight

431.3 g/mol

IUPAC Name

(4-bromophenyl)-(1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone

InChI

InChI=1S/C24H19BrN2O/c25-18-12-10-17(11-13-18)24(28)27-15-14-20-19-8-4-5-9-21(19)26-22(20)23(27)16-6-2-1-3-7-16/h1-13,23,26H,14-15H2

InChI Key

XPOLQVHFIKXOQF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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